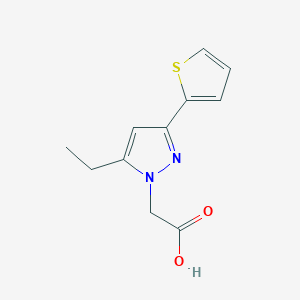2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
CAS No.: 2098047-07-3
Cat. No.: VC3160562
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098047-07-3 |
|---|---|
| Molecular Formula | C11H12N2O2S |
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | 2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C11H12N2O2S/c1-2-8-6-9(10-4-3-5-16-10)12-13(8)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |
| Standard InChI Key | WNPOLJNXPKYIKO-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NN1CC(=O)O)C2=CC=CS2 |
| Canonical SMILES | CCC1=CC(=NN1CC(=O)O)C2=CC=CS2 |
Introduction
Synthetic Pathways
The synthesis of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid typically involves multiple steps similar to those used for related pyrazole derivatives. Based on synthetic routes for similar compounds, a plausible synthesis pathway might include:
Formation of the Pyrazole Core
The pyrazole core is commonly synthesized through the condensation of hydrazines with β-dicarbonyl compounds or their equivalents. For 5-ethyl-3-(thiophen-2-yl)-1H-pyrazole, this might involve the reaction of a suitable thiophen-2-yl containing β-diketone with hydrazine .
N-Alkylation with Chloroacetic Acid
Once the pyrazole core is formed, the acetic acid moiety can be introduced through N-alkylation with chloroacetic acid or its derivatives under basic conditions. This step typically requires careful control of reaction conditions to ensure regioselectivity for the N1 position .
The synthesis might also involve alternative approaches such as:
-
Cyclization reactions involving thiosemicarbazides and dicarbonyl compounds to form the pyrazole ring with subsequent functionalization
-
Reactions of chalcones with hydrazine derivatives followed by further modifications to introduce the acetic acid group
Key Reagents and Conditions
Common reagents in these synthetic pathways include:
-
Base catalysts such as sodium hydroxide or triethylamine
-
Solvents like ethanol, 1,4-dioxane, or DMF
-
Oxidizing and reducing agents for specific functional group transformations
Comparison with Similar Compounds
Structural Analogues
Table 1 provides a comparison between 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid and several structurally related compounds:
Functional Variations
The positioning of substituents on the pyrazole ring significantly influences the properties of these compounds:
Research Findings and Analytical Methods
Spectroscopic Characterization
Compounds similar to 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid are typically characterized using various spectroscopic methods:
-
NMR Spectroscopy: 1H-NMR and 13C-NMR are used to confirm structural assignments. For related compounds, characteristic signals include:
-
Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the structure
-
IR Spectroscopy: Reveals characteristic absorption bands for functional groups such as carboxylic acid (C=O stretch around 1700-1730 cm-1)
Current Research Trends
Current research on pyrazole derivatives with thiophene substituents focuses on:
-
Developing more efficient synthetic routes with higher yields and fewer steps
-
Exploring structure-activity relationships to optimize biological activity
-
Investigating potential applications in materials science, such as in the development of sensors or catalysts
Future Directions
Future research on 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid might profitably focus on:
Synthetic Optimization
Developing green chemistry approaches to synthesize this compound more efficiently, including:
-
Catalyst optimization to improve regioselectivity
-
One-pot synthetic procedures to reduce waste and increase yield
Application Development
Exploring specific applications based on the compound's unique structure:
-
Screening against various biological targets to identify potential therapeutic applications
-
Investigating its utility as a synthetic intermediate for more complex molecules
-
Exploring potential applications in coordination chemistry or materials science
Structure-Activity Relationship Studies
Systematic modification of the core structure to understand how structural changes affect properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume